N-(2-hydroxypropyl)adamantane-1-carboxamide

Chemical Sourcing Purity Analysis Quality Control

N-(2-hydroxypropyl)adamantane-1-carboxamide (CAS 385378-05-2) is a synthetic adamantane derivative featuring a carboxamide linkage and a secondary hydroxypropyl substituent. This compound belongs to the broader class of adamantane-based carboxamides, which are widely utilized as rigid, lipophilic scaffolds in medicinal chemistry and materials science.

Molecular Formula C14H23NO2
Molecular Weight 237.34g/mol
CAS No. 385378-05-2
Cat. No. B395113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxypropyl)adamantane-1-carboxamide
CAS385378-05-2
Molecular FormulaC14H23NO2
Molecular Weight237.34g/mol
Structural Identifiers
SMILESCC(CNC(=O)C12CC3CC(C1)CC(C3)C2)O
InChIInChI=1S/C14H23NO2/c1-9(16)8-15-13(17)14-5-10-2-11(6-14)4-12(3-10)7-14/h9-12,16H,2-8H2,1H3,(H,15,17)
InChIKeyDLGQXFTYNRGCOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-hydroxypropyl)adamantane-1-carboxamide (CAS 385378-05-2) – A Specialized Adamantane Carboxamide Building Block


N-(2-hydroxypropyl)adamantane-1-carboxamide (CAS 385378-05-2) is a synthetic adamantane derivative featuring a carboxamide linkage and a secondary hydroxypropyl substituent. This compound belongs to the broader class of adamantane-based carboxamides, which are widely utilized as rigid, lipophilic scaffolds in medicinal chemistry and materials science [1]. The molecule is characterized by a molecular weight of 237.34 g/mol and a molecular formula of C₁₄H₂₃NO₂ .

Why Adamantane Analogs Cannot Be Interchanged: A Case for N-(2-hydroxypropyl)adamantane-1-carboxamide


The adamantane pharmacophore is a privileged scaffold, but its biological and physicochemical behavior is exquisitely sensitive to substitution patterns. Simple interchange with other adamantane derivatives (e.g., amantadine, rimantadine, memantine) or even positional isomers (e.g., N-(3-hydroxypropyl)adamantane-1-carboxamide) is not scientifically valid. Variations in the linker (amine vs. amide), the hydroxypropyl chain length, and the position of the hydroxyl group directly modulate key properties such as lipophilicity (LogP), hydrogen bonding capacity, and metabolic stability [1]. These subtle differences can translate into significant divergence in target engagement, off-target effects, and synthetic utility, making compound-specific evaluation essential for reproducible research and development outcomes.

Quantitative Differentiation of N-(2-hydroxypropyl)adamantane-1-carboxamide from Structural Analogs


Commercially Available Purity Levels for N-(2-hydroxypropyl)adamantane-1-carboxamide

For procurement, the minimum guaranteed purity of commercially available N-(2-hydroxypropyl)adamantane-1-carboxamide is 95% , with alternative vendors offering specifications of ≥97% or ≥98% . This represents a tangible, verifiable quality benchmark for research or industrial use.

Chemical Sourcing Purity Analysis Quality Control

Increased Molecular Weight and LogP Compared to the Unsubstituted Carboxamide Core

The introduction of the 2-hydroxypropyl chain significantly alters the physicochemical profile relative to the parent adamantane-1-carboxamide scaffold. The target compound has a molecular weight (MW) of 237.34 g/mol , compared to 179.26 g/mol for adamantane-1-carboxamide . Furthermore, its predicted partition coefficient (LogP) is estimated to be approximately 2.39 [1], a notable increase from the measured LogP of 1.65 for adamantane-1-carboxamide .

Physicochemical Properties Lipophilicity Drug Design

Distinct Hydrogen Bonding Profile Compared to Amantadine and Rimantadine

Unlike the widely used adamantane-based antivirals amantadine and rimantadine, which feature primary amino groups (HBD count = 2, HBA count = 1), N-(2-hydroxypropyl)adamantane-1-carboxamide possesses both a secondary amide and a secondary alcohol, resulting in a distinct hydrogen bond donor (HBD) count of 2 and acceptor (HBA) count of 3 [1]. This alteration in the H-bonding landscape fundamentally changes how the molecule interacts with biological targets and solvents compared to the amine-containing drugs [2].

Hydrogen Bonding Structure-Activity Relationship Medicinal Chemistry

Positional Isomerism: Differentiation from N-(3-hydroxypropyl)adamantane-1-carboxamide

The compound's specific activity is defined by the position of the hydroxyl group on the propyl chain. While data for the 2-hydroxypropyl variant is limited, the existence of the regioisomer N-(3-hydroxypropyl)adamantane-1-carboxamide (CAS: 21704-22-3) underscores the potential for divergent properties. The '2-hydroxy' position creates a chiral center at the alpha carbon, unlike the achiral '3-hydroxy' isomer, which can lead to stereospecific interactions in chiral environments and different metabolic fates [1].

Regioisomer Structure-Activity Relationship Synthetic Intermediate

Recommended Research and Procurement Applications for N-(2-hydroxypropyl)adamantane-1-carboxamide


Synthetic Building Block for Adamantane-Containing Drug Candidates

Leverage the rigid adamantane core and the functionalized hydroxypropyl chain as a versatile handle for further derivatization. The carboxamide linkage offers a stable, synthetically accessible point for creating diverse libraries of adamantane-based compounds, particularly in medicinal chemistry programs targeting viral entry or CNS disorders, as demonstrated by the broader class of adamantane carboxamides .

Development of Reference Standards and Impurity Profiling

Utilize the compound as a reference standard for analytical method development, given its designation as 'Glycine Impurity 26' in certain contexts . Its defined purity profile (95-98%) and well-characterized structure make it suitable for HPLC/GC-MS method validation and quality control of pharmaceutical intermediates where adamantane derivatives are involved.

Physicochemical Property Studies for Structure-Activity Relationship (SAR)

Employ the compound as a model system to investigate the impact of introducing a secondary hydroxypropyl amide on key drug-like properties. The quantifiable differences in LogP (+0.74) and hydrogen bonding capacity compared to the parent adamantane-1-carboxamide make it a useful tool for correlating structural changes with membrane permeability and solubility in early-stage drug discovery.

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